Pazinaclone

GABAA receptor binding radioligand displacement benzodiazepine site affinity

Pazinaclone (DN-2327, A-77000) is a racemic cyclopyrrolone derivative that functions as a partial agonist at the benzodiazepine recognition site of GABAA receptors. Unlike classical benzodiazepines, pazinaclone is characterized as a non-selective partial agonist with reduced intrinsic efficacy, placing it alongside agents such as bretazenil and abecarnil in the class of GABAA partial agonists.

Molecular Formula C25H23ClN4O4
Molecular Weight 478.9 g/mol
CAS No. 147724-30-9
Cat. No. B10782836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePazinaclone
CAS147724-30-9
Molecular FormulaC25H23ClN4O4
Molecular Weight478.9 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl
InChIInChI=1S/C25H23ClN4O4/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2
InChIKeyDPGKFACWOCLTCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pazinaclone (CAS 147724-30-9): Non-Benzodiazepine Cyclopyrrolone Anxiolytic for Preclinical Research Procurement


Pazinaclone (DN-2327, A-77000) is a racemic cyclopyrrolone derivative that functions as a partial agonist at the benzodiazepine recognition site of GABAA receptors. Unlike classical benzodiazepines, pazinaclone is characterized as a non-selective partial agonist with reduced intrinsic efficacy, placing it alongside agents such as bretazenil and abecarnil in the class of GABAA partial agonists [1]. The compound demonstrates high-affinity binding to benzodiazepine receptors, with activity primarily residing in the (S)-enantiomer [2]. Originally developed by Takeda Chemical Industries, pazinaclone advanced to Phase II/III clinical evaluation for generalized anxiety disorder before discontinuation, leaving a substantial body of preclinical and clinical pharmacokinetic/pharmacodynamic data that supports its selection as a reference tool compound for GABAA partial agonism research [3].

Why Pazinaclone Cannot Be Substituted by Generic Cyclopyrrolones or Classical Benzodiazepines in Anxiolytic Research


Although pazinaclone shares the cyclopyrrolone scaffold with zopiclone and eszopiclone, its pharmacological profile diverges from these hypnotic-class agents along multiple critical dimensions, including intrinsic efficacy at GABAA receptors, enantiomer-specific pharmacokinetic behavior, and a demonstrably wider separation between anxiolytic and sedative doses. Classical benzodiazepines such as diazepam and alprazolam produce maximal GABAA potentiation and consistently elicit sedation, muscle relaxation, and physical dependence at anxiolytic dose levels, whereas pazinaclone's partial agonist character yields a distinct efficacy ceiling that translates into differential in vivo performance across multiple preclinical models and human experimental paradigms [1]. Simple substitution of pazinaclone with another cyclopyrrolone or benzodiazepine therefore introduces uncontrolled variables in intrinsic efficacy, stereoselective metabolism, and adverse-effect liability that may fundamentally alter experimental outcomes in GABAA-targeted research programs [2].

Pazinaclone (DN-2327) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decision Support


20-Fold Higher Binding Affinity for Benzodiazepine Receptors Compared to Diazepam

In competitive radioligand binding studies using [³H]diazepam, DN-2327 demonstrated approximately 20-fold higher affinity for benzodiazepine receptors than diazepam itself [1]. Furthermore, unlike diazepam and classical benzodiazepines whose binding affinity is enhanced by the presence of GABA, the binding affinity of DN-2327 was not enhanced by GABA, indicating a distinct conformational coupling between the allosteric benzodiazepine binding site and the chloride channel domain [1].

GABAA receptor binding radioligand displacement benzodiazepine site affinity comparative pharmacology

Wide Margin Between Anxiolytic and Sedative/Muscle-Relaxant Doses Compared to Diazepam

In a multi-assay preclinical characterization, DN-2327 produced anxiolytic, taming, and anticonvulsive effects when administered orally to several species, while producing few of the sedative-hypnotic and muscle-relaxant effects observed with diazepam [1]. The study reported a wide margin between the doses of DN-2327 that cause anxiolytic effects and those that produce sedative-hypnotic or muscle-relaxant effects, a separation not observed with diazepam [1]. Additionally, tolerance to DN-2327 did not develop when administered daily for 14 days in the Vogel conflict test, whereas benzodiazepines are known to produce tolerance under similar repeated-dosing paradigms [1].

anxioselectivity Vogel conflict test motor coordination adverse effect separation

Pronounced Stereoselective Pharmacokinetics: (S)-Enantiomer Bioavailability Is 5-Fold Higher Than (R)-Enantiomer in Dogs

Following oral administration of racemic pazinaclone (2.5 mg/kg) to beagle dogs, the mean oral bioavailability of (S)-pazinaclone was 6.0%, compared to only 1.2% for (R)-pazinaclone — a 5-fold difference [1]. The unbound fraction of (R)-pazinaclone was almost 5-fold greater than that of the (S)-enantiomer, consistent with enantioselective protein binding [1]. Critically, both enantiomers undergo complete metabolic conversion to the active metabolite M-II (fₘ = 1), but the clearance of (S)-M-II (0.89 L hr⁻¹ kg⁻¹) versus (R)-M-II (7.89 L hr⁻¹ kg⁻¹) differed by approximately 8.9-fold, indicating pronounced stereoselectivity in metabolite elimination [1].

stereoselective pharmacokinetics enantiomer bioavailability active metabolite M-II chiral pharmacology

Reduced Sedation and Somatic Symptoms Compared to Alprazolam at Equally Behaviorally Active Doses in Humans

In a double-blind, placebo-controlled, randomized crossover study in 14 men with histories of sedative drug abuse, DN-2327 (8, 16, and 32 mg) and alprazolam (0.5, 1.0, and 2.0 mg) produced similar maximal impairment on psychomotor and memory performance tasks [1]. However, alprazolam produced greater increases in participant ratings of sedation and a variety of somatic symptoms that were absent following DN-2327 administration [1]. Abuse liability assessment revealed that 2 of 3 indirect measures and 1 direct measure of drug reinforcement were greater with alprazolam than with DN-2327, demonstrating a dissociation between psychomotor–memory performance effects and subjective effects [1].

subjective drug effects sedation profile abuse liability human experimental pharmacology

Clear Anxiolytic Effect in Elevated Plus-Maze Where Buspirone Shows No Activity

In the rat elevated plus-maze test, DN-2327 at 2.5 and 5 mg/kg p.o. dose-dependently increased both the percentage of time spent on the open arms and the percentage of open-arm entries — two validated indices of anxiolytic activity [1]. Diazepam (2.5, 5, and 10 mg/kg p.o.) also dose-dependently increased both indices. In stark contrast, buspirone (2.5–20 mg/kg p.o.) did not affect either of the two anxiety indices, instead dose-dependently decreasing the number of rearings [1]. The effects of both DN-2327 (5 mg/kg p.o.) and diazepam (10 mg/kg p.o.) were significantly antagonized by the benzodiazepine receptor antagonist flumazenil (20 mg/kg i.p.), confirming mediation through the benzodiazepine site [1].

elevated plus-maze buspirone comparison anxiolytic efficacy behavioral pharmacology

Minimal Physical Dependence Liability of the Active (S)-Enantiomer Compared to Diazepam

In a 4-week physical dependence study, male Fischer 344 rats were treated with S-(+)-DN-2327 (30, 100, 300, and 1000 mg/kg/day) or diazepam (30, 100, and 300 mg/kg/day) via drug-admixed food [1]. After treatment cessation, diazepam-treated groups (100 and 300 mg/kg/day) exhibited decreases in body weight and food consumption below control levels, indicative of a physical withdrawal syndrome. In contrast, S-(+)-DN-2327-treated groups (30, 100, and 300 mg/kg/day) showed body weight and food consumption parameters comparable to control values, indicating minimal physical dependence-producing liability [1].

physical dependence withdrawal syndrome dependence liability chronic dosing

Recommended Research Applications for Pazinaclone Based on Verified Differentiation Evidence


GABAA Partial Agonist Reference Standard for Intrinsic Efficacy Profiling

When screening novel GABAA modulators, pazinaclone serves as a benchmark partial agonist reference compound. Its 20-fold higher binding affinity for benzodiazepine receptors relative to diazepam and its partial agonist character with GABA-independent binding [1] enable calibration of intrinsic efficacy assays where distinguishing full from partial agonism is critical. This application is supported by the established classification of pazinaclone, bretazenil, and abecarnil as the canonical non-selective partial agonists at the benzodiazepine site [2].

Stereoselective Pharmacokinetic and Metabolism Studies of Chiral CNS Compounds

Pazinaclone's pronounced enantiomer-dependent pharmacokinetics — including 5-fold differences in oral bioavailability between (S)- and (R)-enantiomers and 8.9-fold differences in active metabolite M-II clearance in dogs [1] — make it an ideal model substrate for investigating stereoselective drug disposition, enantiomer-specific protein binding effects, and complete metabolic conversion (fₘ = 1) to an active metabolite. This application leverages the compound's well-characterized chiral PK profile documented across rat, dog, monkey, and human studies [2].

Anxiolytic Efficacy Studies Requiring Separation from Sedation and Muscle Relaxation

For in vivo behavioral neuroscience experiments where anxiolytic effects must be dissociated from sedative or muscle-relaxant confounds, pazinaclone offers a validated anxioselective profile. Its clear anxiolytic activity in the elevated plus-maze (active at 2.5–5 mg/kg p.o.) stands in contrast to buspirone's inactivity in the same paradigm [1], while its wide margin between anxiolytic and sedative/muscle-relaxant doses [2] surpasses the narrow therapeutic window characteristic of classical benzodiazepines.

Physical Dependence Liability Assessment in Chronic Dosing Models

The minimal physical dependence-producing liability of S-(+)-DN-2327, demonstrated in 4-week chronic dosing studies at doses up to 300 mg/kg/day without eliciting benzodiazepine-like withdrawal signs [1], positions pazinaclone as a control compound for studies investigating the mechanistic basis of benzodiazepine dependence. Its cross-dependence on barbital but minimal primary dependence liability provides a unique pharmacological signature for dependence-mechanism dissection.

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